4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate
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Overview
Description
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate is a complex organic compound characterized by the presence of a dithiolan ring, a methoxy group, a nitro group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate typically involves multiple steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized by reacting a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group using reagents like methyl iodide and a base such as potassium carbonate.
Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Methanesulfonation: The final step involves the reaction of the phenolic compound with methanesulfonyl chloride in the presence of a base like pyridine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dithiolan ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols, in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of sulfur-containing heterocycles.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Material Science: Its unique structure can be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its nitro or methanesulfonate groups.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiolan-2-yl)phenol: Lacks the methoxy and nitro groups, making it less versatile in certain reactions.
2-Methoxy-4-nitrophenol: Lacks the dithiolan ring, which reduces its potential in forming sulfur-containing heterocycles.
4-(1,3-Dithiolan-2-yl)-2-methoxyphenyl methanesulfonate:
Uniqueness
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S3/c1-17-9-6-7(11-19-3-4-20-11)5-8(12(13)14)10(9)18-21(2,15)16/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERFUTRDNGHYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)C)[N+](=O)[O-])C2SCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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